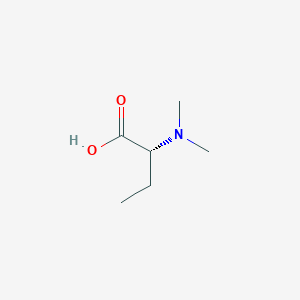

(2R)-2-(二甲基氨基)丁酸

描述

(2R)-2-(dimethylamino)butanoic acid , also known as 4-dimethylaminobutyric acid hydrochloride , is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.633 g/mol . It is used as a pharmaceutical intermediate and is hygroscopic, meaning it readily absorbs moisture from the environment. The compound is sensitive to water and oxidizing agents, so it should be stored under dry inert gas conditions .

Molecular Structure Analysis

H \ C - C - C - C - O - H / | H N(CH₃)₂ Physical And Chemical Properties Analysis

科学研究应用

食品包装中的邻苯二甲酸酯分析

一项综合综述重点关注邻苯二甲酸酯的分析,邻苯二甲酸酯是食品加工和包装中用作增塑剂的化学物质。这项研究重点介绍了样品制备、萃取和仪器分析方法,展示了分析技术的进步,这可能与分析不同基质中具有类似化学性质的化合物(如 (2R)-2-(二甲基氨基)丁酸)有关 (Harunarashid, Lim, & Harunsani, 2017)。

肌苷普诺贝的免疫调节作用

肌苷普诺贝是一种合成的化合物,包括二甲基氨基成分,已被探索其抗病毒、抗肿瘤和免疫调节作用。早期的研究表明对疾病和感染有益,表明结构相关的化合物(包括那些具有二甲基氨基官能团的化合物)具有潜在的治疗应用 (Campoli-Richards, Sorkin, & Heel, 1986)。

苯氧基除草剂的吸附

关于 2,4-D 和其他苯氧基除草剂对土壤和有机质的吸附的研究提供了对化学化合物(包括那些与 (2R)-2-(二甲基氨基)丁酸结构相似的化合物)的环境相互作用的见解。了解这些相互作用对于评估环境风险和降解途径至关重要 (Werner, Garratt, & Pigott, 2012)。

正丁醇生物燃料生产

关于正丁醇作为一种有竞争力的可再生生物燃料的综述突出了生产和应用的进展,强调了利用各种化学化合物实现可持续能源解决方案的潜力。这项研究表明化学化合物(包括氨基酸)在可再生能源领域更广泛的意义 (Jin, Yao, Liu, Lee, & Ji, 2011)。

阿尔茨海默病的淀粉样蛋白成像

淀粉样蛋白成像配体的开发进展,包括利用具有二甲基氨基基团的化合物,说明了化学化合物在医学诊断和理解疾病机制中的应用,特别是在阿尔茨海默病中 (Nordberg, 2007)。

安全和危害

作用机制

Target of Action

The primary target of (2R)-2-(dimethylamino)butanoic acid is the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme is a di-nuclear Zn containing enzyme in the lysine biosynthetic pathway, which is indispensable for bacterial survival and absent in the human host .

Mode of Action

The compound interacts with its target, the DapE enzyme, to catalyze the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . The DapE side chains, such as Arg178, Thr325, Asn345, play a role in substrate identification and stabilization of the enzyme active site . A glycine-rich loop (Gly322–Ser326) facilitates tight binding of the substrate in the enzyme active site . The catalytic reaction progresses via a general acid–base hydrolysis mechanism where Glu134 first acts as a Lewis base by activating the catalytic water molecule in the active site, followed by guiding the resulting hydroxyl ion for a nucleophilic attack on the substrate, and finally acts as a Lewis acid by donating a proton to the substrate .

Biochemical Pathways

The compound affects the lysine biosynthetic pathway in bacteria . The DapE enzyme, which is the primary target of the compound, plays a crucial role in this pathway. The compound’s interaction with the DapE enzyme leads to the hydrolysis of SDAP, resulting in the production of succinic acid and L,L-diaminopimelic acid .

Result of Action

The result of the compound’s action is the hydrolysis of SDAP to produce succinic acid and L,L-diaminopimelic acid . This reaction is crucial in the lysine biosynthetic pathway in bacteria .

属性

IUPAC Name |

(2R)-2-(dimethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIKQYIJSJGRRS-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

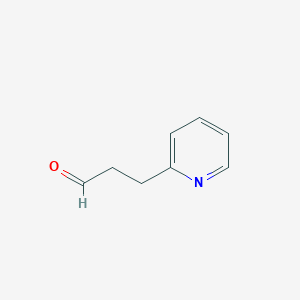

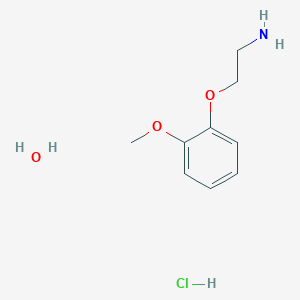

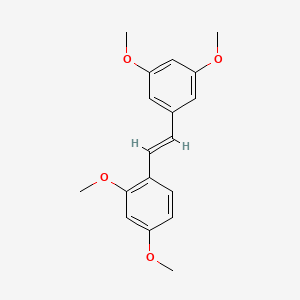

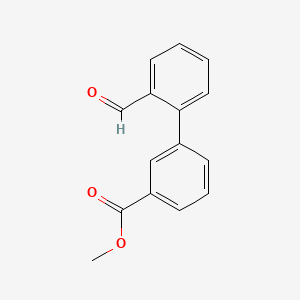

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

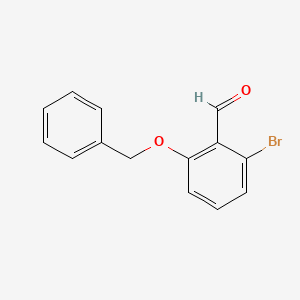

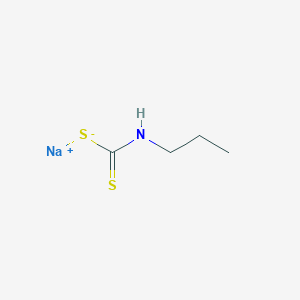

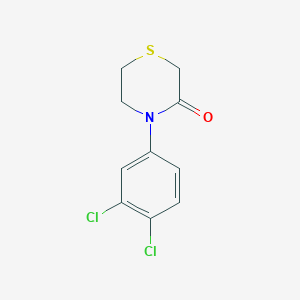

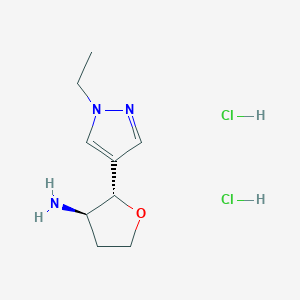

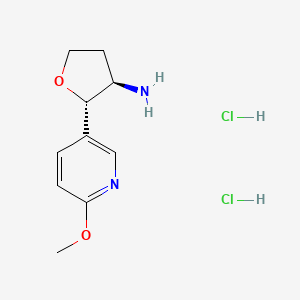

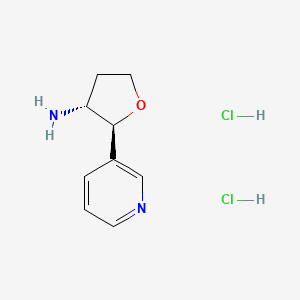

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)

![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)

![7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B3250955.png)